molecular formula C12H9NO4 B13825587 (4E)-4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-oxazol-5-one

(4E)-4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-oxazol-5-one

Cat. No.: B13825587
M. Wt: 231.20 g/mol
InChI Key: YIPBMFCRAFHCPQ-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(1,3-benzodioxole-5-ylmethylene)-2-oxazoline-5-one is a synthetic organic compound that belongs to the class of oxazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1,3-benzodioxole-5-ylmethylene)-2-oxazoline-5-one typically involves the reaction of 2-methyl-2-oxazoline with 1,3-benzodioxole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1,3-benzodioxole-5-ylmethylene)-2-oxazoline-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced oxazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted oxazolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methyl-4-(1,3-benzodioxole-5-ylmethylene)-2-oxazoline-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-oxazoline: A simpler oxazoline derivative with different chemical properties.

    1,3-Benzodioxole-5-carbaldehyde: A precursor used in the synthesis of the target compound.

    Oxazole Derivatives: Compounds with a similar core structure but different substituents.

Uniqueness

2-Methyl-4-(1,3-benzodioxole-5-ylmethylene)-2-oxazoline-5-one is unique due to its combination of the oxazoline and benzodioxole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C12H9NO4/c1-7-13-9(12(14)17-7)4-8-2-3-10-11(5-8)16-6-15-10/h2-5H,6H2,1H3/b9-4+

InChI Key

YIPBMFCRAFHCPQ-RUDMXATFSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.